3-Trimethylsilyloxypyridine
Description
3-Trimethylsilyloxypyridine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in catalytic reactions. The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, making the compound valuable in regioselective transformations.
Properties
CAS No. |
41571-88-4 |
|---|---|
Molecular Formula |
C8H13NOSi |
Molecular Weight |
167.28 g/mol |
IUPAC Name |
trimethyl(pyridin-3-yloxy)silane |
InChI |
InChI=1S/C8H13NOSi/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7H,1-3H3 |
InChI Key |
KFFLURFUDWDCFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-trimethylsilyloxypyridine with structurally related compounds, highlighting molecular formulas, substituent effects, and applications.
Electronic and Steric Effects
Trimethylsilyl vs. Trifluoromethyl Groups :
- The TMS group is electron-donating via σ-π conjugation, reducing pyridine’s electrophilicity. In contrast, trifluoromethyl (CF₃) groups (e.g., in 3-methoxy-4-(trifluoromethyl)pyridine ) are strongly electron-withdrawing , enhancing reactivity toward nucleophiles.
- Steric Bulk : TMS-substituted derivatives exhibit greater steric hindrance, influencing regioselectivity in reactions like Suzuki-Miyaura couplings.
Substituent Position :
- 3-Position : Substituents here (e.g., TMS-oxy or TMS-ethynyl) exert meta-directing effects, altering reaction pathways compared to para-substituted analogs.
- 4-Position : Methoxy or chloro groups at this position (e.g., 4-methoxy-3-TMS-pyridine ) modulate resonance stabilization, affecting acidity and coordination properties.
Research Findings and Trends
- Synthetic Flexibility : TMS-functionalized pyridines are increasingly used in flow chemistry and high-throughput screening due to their stability and modularity .
- Comparative Stability : TMS-oxy derivatives exhibit superior hydrolytic stability compared to tert-butyldimethylsilyl (TBS) analogs, though they are less stable than triisopropylsilyl (TIPS) variants.
- Emerging Analogs : Recent work explores unsymmetrical pyridines with mixed substituents (e.g., dimethoxymethyl and TMS-ethynyl ), enabling tailored electronic profiles for catalysis.
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